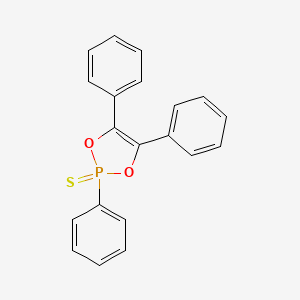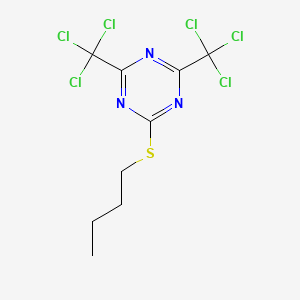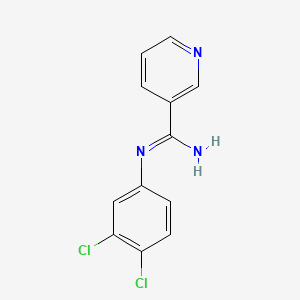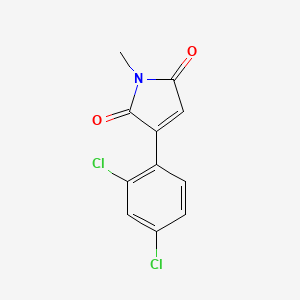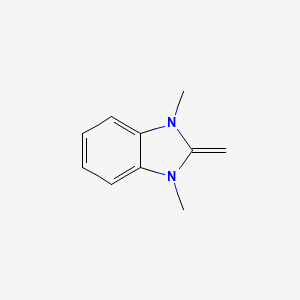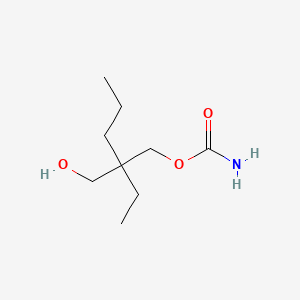
2-Ethyl-2-propyl-1,3-propanediol monocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-propyl-1,3-propanediol monocarbamate is a chemical compound that belongs to the class of carbamates It is structurally characterized by the presence of a carbamate group attached to a 1,3-propanediol backbone, which is further substituted with ethyl and propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-propyl-1,3-propanediol monocarbamate typically involves the following steps:
Starting Materials: The synthesis begins with 2-Ethyl-2-propyl-1,3-propanediol, which is reacted with a suitable carbamoylating agent such as isocyanates or carbamoyl chlorides.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or toluene, under controlled temperature conditions (0-25°C) to ensure the selective formation of the monocarbamate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-propyl-1,3-propanediol monocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-propyl-1,3-propanediol monocarbamate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with sedative or muscle relaxant properties.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic or anticonvulsant.
Industry: It is utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-propyl-1,3-propanediol monocarbamate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The carbamate group can inhibit the activity of certain enzymes by forming a stable carbamoyl-enzyme complex, leading to prolonged effects. Additionally, the compound may modulate the activity of ion channels or receptors, contributing to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol monocarbamate: Known for its sedative and muscle relaxant properties.
2-Phenyl-1,3-propanediol monocarbamate: Used in the synthesis of various pharmaceutical agents.
2-Ethyl-2-methyl-1,3-propanediol monocarbamate:
Uniqueness
2-Ethyl-2-propyl-1,3-propanediol monocarbamate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its ethyl and propyl groups contribute to its lipophilicity, enhancing its ability to interact with lipid membranes and biological targets.
Eigenschaften
CAS-Nummer |
25480-69-7 |
|---|---|
Molekularformel |
C9H19NO3 |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
[2-ethyl-2-(hydroxymethyl)pentyl] carbamate |
InChI |
InChI=1S/C9H19NO3/c1-3-5-9(4-2,6-11)7-13-8(10)12/h11H,3-7H2,1-2H3,(H2,10,12) |
InChI-Schlüssel |
WQGVORVGSUDFLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC)(CO)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


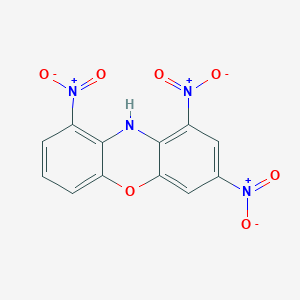
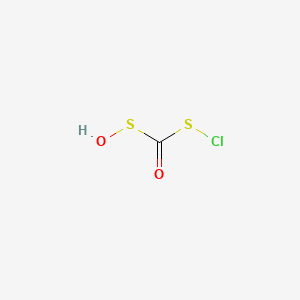
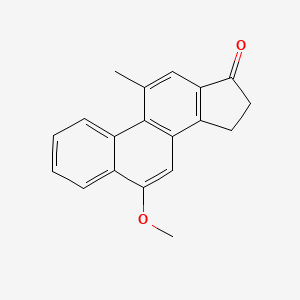
![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
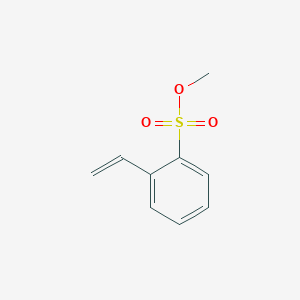
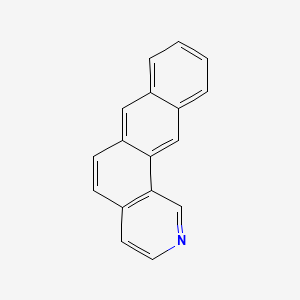
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
